2,2',4,4',6-Pentachlorobiphenyl

Overview

Description

Molecular Structure Analysis

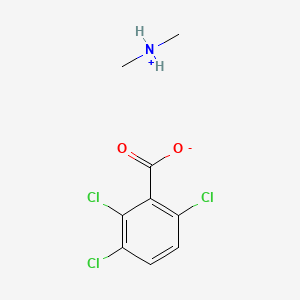

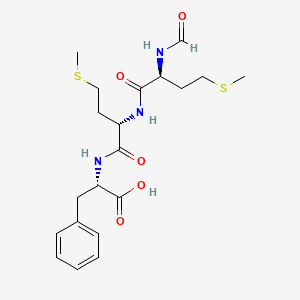

The molecular formula of 2,2’,4,4’,6-Pentachlorobiphenyl is C12H5Cl5 . The average molecular mass is 326.433 g/mol . The IUPAC name is 1,3,5-trichloro-2-(2,4-dichlorophenyl)benzene .Physical And Chemical Properties Analysis

2,2’,4,4’,6-Pentachlorobiphenyl is a solid substance . It appears as oily liquids or solids that are colorless to light yellow . The solubility is 7.14e-06 mg/mL at 25°C .Scientific Research Applications

Genetic Stability Research

2,2’,4,4’,6-Pentachlorobiphenyl has been studied for its effects on genetic stability, particularly through the p53 protein, which is known as the guardian of the genome. Research in this field focuses on understanding how this compound influences genetic alterations that may lead to cancers .

Circadian Rhythm Regulation

This compound has been shown to regulate the circadian clock by inhibiting the basal and circadian expression of PER1, a core circadian component. Studies in this area explore how 2,2’,4,4’,6-Pentachlorobiphenyl affects biological rhythms .

Enantioselective Toxicity

Research has been conducted on the enantioselective toxicity effects of 2,2’,4,4’,6-Pentachlorobiphenyl, particularly as a developmental neurotoxicant targeting the developing brain. This field examines how different enantiomers of the compound may have varying toxic effects .

Cytochrome P450 Monooxygenase Activity

The human cytochrome P450 monooxygenase system is affected by 2,2’,4,4’,6-Pentachlorobiphenyl. Studies aim to determine how this compound influences the activity of these enzymes involved in drug metabolism .

Environmental Pollutant Analysis

As a class of persistent organic pollutants (POPs), 2,2’,4,4’,6-Pentachlorobiphenyl is analyzed for its environmental impact and persistence. Research in this field seeks to understand its long-term effects on ecosystems and wildlife .

Atropselective Degradation Studies

Investigations into atropselective degradation involve understanding how 2,2’,4,4’,6-Pentachlorobiphenyl degrades in different environments and organisms. This research is crucial for assessing risks and developing remediation strategies .

Safety and Hazards

Mechanism of Action

Target of Action

2,2’,4,4’,6-Pentachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the Estrogen receptor . The estrogen receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues . Additionally, it has been found to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .

Mode of Action

The compound interacts with its targets, leading to changes in gene expression. For instance, it has been found to inhibit the basal and circadian expression of the core circadian component PER1 . This interaction results in changes in the body’s circadian rhythm.

Biochemical Pathways

It is known that pcbs, including this compound, can disrupt cell function by altering the transcription of genes . This can lead to a variety of effects, including changes in enzyme expression and function.

Pharmacokinetics

Like other pcbs, it is known to bioaccumulate due to its resistance to degradation . This means that the compound can build up in the body over time, potentially leading to harmful health effects. Its solubility is approximately 7.14e-06 mg/mL at 25°C

Result of Action

The molecular and cellular effects of 2,2’,4,4’,6-Pentachlorobiphenyl’s action can vary. One study found that it can induce mitotic arrest and activate p53, a protein that plays a key role in preventing cancer by repairing DNA damage or destroying cells if the damage is irreparable . This suggests that the compound could potentially contribute to genetic instability and cancer development .

properties

IUPAC Name |

1,3,5-trichloro-2-(2,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-6-1-2-8(9(15)3-6)12-10(16)4-7(14)5-11(12)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUAZJIXKHPFRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=C(C=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073504 | |

| Record name | 2,2',4,4',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2',4,4',6-Pentachlorobiphenyl | |

CAS RN |

39485-83-1 | |

| Record name | 2,2',4,4',6-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039485831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4,4',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,4',6-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H393L447VR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B1596274.png)